molecular formula C10H12BNO4 B13982955 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide

1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide

Cat. No.: B13982955
M. Wt: 221.02 g/mol
InChI Key: AVVAKPDPVKNRCO-UHFFFAOYSA-N
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Description

1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is a compound that belongs to the class of oxaboroles Oxaboroles are heterocyclic compounds containing a boron atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide typically involves the following steps:

    Formation of the Oxaborole Ring: The initial step involves the formation of the oxaborole ring through a cyclization reaction. This can be achieved by reacting a suitable boronic acid derivative with an appropriate diol under acidic conditions.

    Introduction of Functional Groups: The next step involves the introduction of the hydroxy, methoxy, and methyl groups. This can be done through a series of substitution reactions using reagents such as methanol, methyl iodide, and sodium hydroxide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxaborole derivatives.

Scientific Research Applications

1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Its unique structure allows it to interact with specific molecular targets in disease pathways.

    Industry: Utilized in the development of new materials and catalysts. Its boron-containing structure imparts unique properties that can be harnessed in industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The boron atom in the oxaborole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole: Lacks the methoxy and methyl groups, making it less versatile in chemical reactions.

    N-Methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide: Lacks the hydroxy and methoxy groups, affecting its reactivity and biological activity.

    1-Hydroxy-N-methoxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide: Lacks the N-methyl group, which can influence its binding properties and mechanism of action.

Uniqueness

1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and methyl) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

1-hydroxy-N-methoxy-N-methyl-3H-2,1-benzoxaborole-5-carboxamide

InChI

InChI=1S/C10H12BNO4/c1-12(15-2)10(13)7-3-4-9-8(5-7)6-16-11(9)14/h3-5,14H,6H2,1-2H3

InChI Key

AVVAKPDPVKNRCO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C(=O)N(C)OC)O

Origin of Product

United States

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